molecular formula C12H21NO4 B138230 trans-4-(Boc-amino)cyclohexanecarboxylic acid CAS No. 130309-46-5

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Cat. No. B138230
M. Wt: 243.3 g/mol
InChI Key: KXMRDHPZQHAXML-UHFFFAOYSA-N
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Patent
US06515004B1

Procedure details

To a solution of 2.86 g (20 mmol) of 4-aminocyclohexane carboxylic acid in 40 mL of 0.5M aqueous NaOH solution, 20 mL of dioxane and 4 mL of acetonitrile was added a total of 6.5 g (30 mmol) of tBoc anhydride at room temperature. After 20 h, 100 mL of ethyl acetate and 100 mL of 10% aqueous citric acid solution were introduced. The aqueous layer which formed was separated and extracted with three-50 mL portions of ethyl acetate. The organic phases were combined, dried (sodium sulfate) and concentrated in vacuo to give 6.0 g (125%) of crude 4-(t-butoxycarbonylamino)cyclohexane carboxylic acid as a colorless oil which solidified upon standing.
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
tBoc anhydride
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1.[C:11](OCC)(=[O:13])C.C(O)(=O)[CH2:18][C:19]([CH2:24]C(O)=O)([C:21](O)=O)[OH:20]>[OH-].[Na+].O1CCOCC1.C(#N)C>[C:19]([O:20][C:11]([NH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1)=[O:13])([CH3:18])([CH3:21])[CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
NC1CCC(CC1)C(=O)O
Name
tBoc anhydride
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer which formed
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with three-50 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 125%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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